1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXZGZDNZDDZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde to form the imidazo[1,2-a]pyridine core, followed by subsequent functionalization to introduce the piperidin-3-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Alkylation at Piperidine Nitrogen
The tertiary amine in the piperidine ring undergoes alkylation under standard conditions. BCl₃-mediated reactions demonstrate high efficiency for functionalization:
| Substrate | Reagent/Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 1-({Imidazo[...]methyl)piperidin-3-ol | BCl₃, Piperidine | N-Alkylated piperidine derivative | 80% | |
| Same substrate | BCl₃, Morpholine | Morpholine-substituted analog | 74% |
Mechanism : BCl₃ activates the piperidine nitrogen, enabling nucleophilic substitution with amines or alcohols. This method avoids transition metals and operates under mild conditions (0–25°C) .
C3 Functionalization of Imidazo[1,2-a]pyridine Core
The C3 position of the imidazo[1,2-a]pyridine moiety is highly electrophilic. Recent advances include:
Three-Component Aza-Friedel–Crafts Reaction
Y(OTf)₃-catalyzed alkylation with aldehydes and amines:
| Aldehyde | Amine | Product (C3-Substituted) | Yield | Conditions |
|---|---|---|---|---|
| Benzaldehyde | Piperidine | 3-(Piperidinyl)methyl | 83% | Y(OTf)₃, RT, 12h |
| Hexanal | Morpholine | 3-(Morpholinyl)hexyl | 76% | Same as above |
Key Features :
Electrophilic Aromatic Substitution
BCl₃-mediated sulfenylation and alkoxylation at C3:
| Reagent | Product Type | Example Yield | Catalyst |
|---|---|---|---|
| Thiophenol | 3-Sulfenyl derivative | 68% | BCl₃ |
| Ethanol | 3-Ethoxy derivative | 72% | BCl₃ |
Mechanistic Insight : BCl₃ generates a reactive intermediate via complexation with the imidazo[1,2-a]pyridine, facilitating nucleophilic attack .
Oxidative Coupling Reactions
The imidazo[1,2-a]pyridine scaffold participates in copper-catalyzed aerobic oxidations:
| Reaction Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Acetophenone |
Scientific Research Applications
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups, leading to distinct pharmacological and physicochemical profiles. Below is a detailed analysis of key analogs:
1-Imidazo[1,2-a]pyridin-3-ylmethyl-piperidine-2-carboxylic acid (CAS: 1029107-31-0)
- Structure : Features a piperidine-2-carboxylic acid group instead of piperidin-3-ol.
- Molecular Formula : C₁₄H₁₇N₃O₂.
- Molar Mass : 259.3 g/mol.
- Key Differences :
- The carboxylic acid group at position 2 of the piperidine enhances polarity and hydrogen-bonding capacity compared to the hydroxyl group at position 3 in the target compound.
- This substitution may improve binding to charged residues in enzymatic active sites but reduce blood-brain barrier permeability due to increased hydrophilicity .
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS: 912770-72-0)
- Structure : Replaces the imidazopyridine core with imidazo[1,2-a]pyrimidine and introduces a benzo[1,3]dioxol substituent.
- Molecular Formula : C₂₁H₂₀N₄O₅.
- The benzo[1,3]dioxol group adds steric bulk and lipophilicity, which may improve receptor affinity but reduce metabolic stability .
7-(Piperidin-4-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one Derivatives
- Structure: Features a pyrazino-pyrimidinone core with piperidin-4-yl substituents.
- Piperidin-4-yl substituents (e.g., methyl, ethyl, hydroxyethyl) modulate steric effects and solubility. For example, hydroxyethyl groups enhance aqueous solubility compared to the target compound’s hydroxyl group .
2-(1H-Indol-3-yl)-8-methylimidazo[1,2-a]pyridine
- Structure : Substitutes the piperidine alcohol with an indole group.
- Molecular Formula : C₁₆H₁₃N₃.
- The lack of a piperidine moiety reduces conformational flexibility, which may impact binding kinetics .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Solubility and Permeability : The hydroxyl group in the target compound provides a balance between solubility and membrane permeability, whereas carboxylic acid derivatives (e.g., ) exhibit higher solubility but poorer blood-brain barrier penetration.
- Receptor Affinity: The imidazopyridine core generally shows stronger interactions with purine-binding proteins compared to pyrimidine or pyrazinone analogs. However, benzo[1,3]dioxol-substituted derivatives () demonstrate improved affinity for adenosine receptors due to additional aromatic interactions.
- Metabolic Stability : Piperidine alcohols (target compound) are less prone to oxidative metabolism than ethyl- or methyl-substituted analogs (), but they may undergo glucuronidation.
Biological Activity
1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol is a heterocyclic compound that has gained attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural combination of imidazo[1,2-a]pyridine and piperidine moieties, which contribute to its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate signaling pathways that are crucial for cellular processes such as proliferation and apoptosis. For instance, compounds with similar structures have been shown to inhibit specific kinases or interfere with DNA replication mechanisms, leading to therapeutic effects in cancer treatment and other diseases.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can exhibit potent anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines, with some achieving IC50 values below those of established chemotherapeutics like doxorubicin. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways.
Antimicrobial Properties
There is emerging evidence suggesting that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. Compounds similar to this compound have been tested against bacteria and fungi, showing promising results in inhibiting growth.
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of imidazo[1,2-a]pyridine derivatives, a compound structurally related to this compound was found to significantly inhibit the growth of A431 and Jurkat cell lines. The IC50 values reported were below those for conventional treatments, suggesting a potent anticancer effect.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of similar compounds revealed that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for these compounds in developing new antimicrobial agents.
Comparative Analysis
To better understand the biological activity of this compound compared to other related compounds, the following table summarizes key findings:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1-{(Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol | Structure | <10 | Anticancer |
| Imidazo[1,2-a]pyrazine derivative | - | 5.70 | ENPP1 Inhibitor |
| Benzothiazole derivative | - | <20 | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol, and how do reaction conditions influence yield and purity?
- Methodology :
- Condensation reactions : Utilize 2-aminopyridine derivatives and aliphatic 1,3-difunctional compounds under reflux in polar aprotic solvents (e.g., DMF) .
- Multicomponent reactions : Combine aldehydes, amines, and ketones via ultrasound-assisted protocols in PEG-400 with K₂CO₃ as a base, achieving yields >80% .
- Friedel-Crafts acylation : Catalyzed by Lewis acids (e.g., AlCl₃) to introduce acetyl groups at the C-3 position, ensuring regioselectivity .
- Data Table :
| Method | Solvent | Catalyst/Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Condensation | DMF | None | 65–75 | ≥95% |
| Ultrasound-assisted | PEG-400 | K₂CO₃ | 80–90 | ≥98% |
| Friedel-Crafts | Toluene | AlCl₃ | 70–85 | ≥97% |
Q. How can NMR spectroscopy and mass spectrometry be optimized to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Focus on characteristic shifts for the imidazo[1,2-a]pyridine core (δ 7.2–8.5 ppm for aromatic protons) and piperidin-3-ol moiety (δ 3.5–4.0 ppm for hydroxyl-bearing carbons) .
- ESI-MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Example : For compound analogs, δ 2.1–2.3 ppm (CH₂ of piperidine) and δ 4.2–4.5 ppm (CH₂-N linkage) are diagnostic .
Q. What in vitro and in vivo assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Antiparasitic assays : Use Leishmania amastigote models with EC₅₀ calculations via SYBR Green fluorescence .
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
- Kinase inhibition : Perform ATP-competitive binding assays using recombinant enzymes (e.g., PI3Kγ) .
Advanced Research Questions
Q. How can substituent effects on the imidazo[1,2-a]pyridine core modulate biological activity?
- Methodology :
- SAR studies : Systematically vary substituents (e.g., chloro, methyl, nitro) at C-6 and C-7 positions. Compare IC₅₀ values in antiparasitic assays .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like trypanothione reductase .
- Data Table :
| Substituent (Position) | EC₅₀ (Leishmania, μM) | Selectivity Index (HEK-293) |
|---|---|---|
| -Cl (C-6) | 2.3 ± 0.4 | >10 |
| -CH₃ (C-7) | 5.1 ± 0.7 | >5 |
| -NO₂ (C-8) | 8.9 ± 1.2 | >3 |
Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Methodology :
- Orthogonal assays : Validate results using both fluorescence-based (e.g., Alamar Blue) and luminescence-based (e.g., CellTiter-Glo) methods to rule out assay artifacts .
- Meta-analysis : Compare data across published analogs (e.g., ethyl 1-{...}piperidine-4-carboxylate derivatives) to identify trends in substituent contributions .
Q. What computational strategies predict the metabolic stability of this compound?
- Methodology :
- ADMET prediction : Use tools like SwissADME to estimate CYP450 interactions and hepatic clearance .
- MD simulations : Model interactions with human serum albumin (HSA) to predict plasma protein binding .
Q. How can analytical challenges in detecting low-concentration metabolites be addressed?
- Methodology :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradients for sensitivity <1 ng/mL .
- Isotopic labeling : Synthesize deuterated analogs to track metabolic pathways via mass shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
